molecular formula C6Al2O12 B1584796 Aluminum oxalate CAS No. 814-87-9

Aluminum oxalate

Cat. No.: B1584796
CAS No.: 814-87-9
M. Wt: 318.02 g/mol
InChI Key: ZCLVNIZJEKLGFA-UHFFFAOYSA-H
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Description

Aluminum oxalate, also known as this compound, is a chemical compound with the formula [Al2(C2O4)3]. It is a derivative of aluminum bis-oxalate and appears as a colorless crystalline solid. This compound is insoluble in water and most organic solvents. At high temperatures, it decomposes, releasing carbon dioxide and carbon monoxide .

Scientific Research Applications

Mechanism of Action

Target of Action

Dialuminium trioxalate is a compound with the formula [Al2(C2O4)3], which is a derivative of aluminum bis-oxalate . It is often used as a reagent in chemical laboratories to synthesize and study other compounds . The primary targets of dialuminium trioxalate are the molecules or structures it interacts with during these chemical reactions.

Mode of Action

The mode of action of dialuminium trioxalate involves its interaction with these targets. As a reagent, it participates in chemical reactions, often serving as a catalyst precursor for some organic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction and the other compounds involved.

Biochemical Pathways

The biochemical pathways affected by dialuminium trioxalate would be those related to the specific reactions it is used in. As a reagent and catalyst precursor, dialuminium trioxalate can influence a variety of biochemical pathways, with the downstream effects varying based on the specific reaction .

Pharmacokinetics

Dialuminium trioxalate is a colorless crystalline solid, insoluble in water and most organic solvents This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties would be significantly influenced by these physical and chemical properties

Result of Action

The molecular and cellular effects of dialuminium trioxalate’s action would be determined by the specific reactions it is involved in. For instance, it can decompose at high temperatures, releasing carbon dioxide and carbon monoxide . This decomposition could have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of dialuminium trioxalate can be influenced by various environmental factors. For example, it can decompose at high temperatures . Therefore, the temperature of the environment could significantly impact its stability and efficacy. Additionally, it should be stored properly and avoid contact with strong oxidants and acids to prevent dangerous reactions .

Safety and Hazards

Dialuminium trioxalate is generally relatively safe under normal use conditions, but it is irritating to eyes and skin, and appropriate protective equipment should be worn when using it . Inhalation of dust and solution should be avoided, as well as contact with mouth and food . Storage should avoid contact with strong oxidants and acids to prevent dangerous reactions . It should be stored properly and avoid contact with combustible materials to reduce the risk of fire and explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing dialuminium trioxalate involves reacting oxalic acid with aluminum chloride to obtain aluminum bis-oxalate. Subsequently, aluminum bis-oxalate is reacted with aniline to produce dialuminium trioxalate .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis method mentioned above can be scaled up for industrial purposes. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Aluminum oxalate undergoes various chemical reactions, including decomposition at high temperatures, which releases carbon dioxide and carbon monoxide . It can also participate in coordination reactions due to the presence of oxalate ligands.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this are limited.

    Reduction: Reduction reactions involving dialuminium trioxalate are less common but can be explored using strong reducing agents.

    Substitution: The oxalate ligands in dialuminium trioxalate can be substituted with other ligands under appropriate conditions.

Major Products Formed: The major products formed from the decomposition of dialuminium trioxalate are carbon dioxide and carbon monoxide .

Comparison with Similar Compounds

    Aluminum bis-oxalate: A precursor in the synthesis of dialuminium trioxalate.

    Tris(oxalato)chromate(III): Another oxalate-based compound with similar coordination properties.

    Calcium oxalate: Commonly found in nature and used in various industrial applications.

Uniqueness: Aluminum oxalate is unique due to its specific coordination chemistry and its ability to form stable complexes with metal ions. Its decomposition properties and use as a catalyst precursor further distinguish it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dialuminium trioxalate involves the reaction between aluminium oxalate and oxalic acid in the presence of water.", "Starting Materials": [ "Aluminium oxalate", "Oxalic acid", "Water" ], "Reaction": [ "Mix aluminium oxalate and oxalic acid in a 1:3 molar ratio in a reaction vessel", "Add water to the reaction vessel to create a slurry", "Heat the slurry to 80-90°C and stir for 2-3 hours", "Filter the resulting mixture to obtain Dialuminium trioxalate as a white crystalline solid", "Wash the solid with water and dry it in a vacuum oven at 60°C for 24 hours" ] }

CAS No.

814-87-9

Molecular Formula

C6Al2O12

Molecular Weight

318.02 g/mol

IUPAC Name

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate

InChI

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

ZCLVNIZJEKLGFA-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3]

Canonical SMILES

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2

814-87-9

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum oxalate
Reactant of Route 2
Aluminum oxalate
Reactant of Route 3
Aluminum oxalate

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